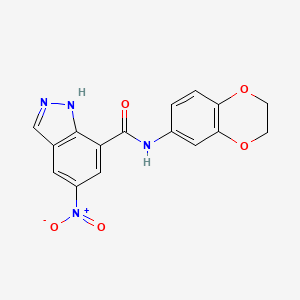
N~2~-methyl-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-methyl-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). It has been widely studied for its potential therapeutic applications in various diseases, including cancer and neurological disorders.
作用机制
MS-275 exerts its effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone deacetylation results in the condensation of chromatin structure, leading to the repression of gene expression. By inhibiting HDAC activity, MS-275 promotes histone acetylation, leading to the activation of tumor suppressor genes and the repression of oncogenes. In addition, MS-275 also inhibits the activity of non-histone proteins, such as transcription factors and chaperone proteins, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
MS-275 has been shown to induce various biochemical and physiological effects in cells and tissues. It promotes the acetylation of histone proteins, leading to the activation of tumor suppressor genes and the repression of oncogenes. MS-275 also modulates the activity of non-histone proteins, leading to the regulation of various cellular processes, such as cell cycle progression, apoptosis, and angiogenesis. In addition, MS-275 has been shown to reduce neuroinflammation and improve cognitive function in animal models of neurological disorders.
实验室实验的优点和局限性
MS-275 has several advantages for lab experiments. It has a well-established synthesis method, and its effects have been extensively studied in vitro and in vivo. MS-275 is also relatively stable and has a long half-life, allowing for sustained inhibition of HDAC activity. However, MS-275 also has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. In addition, MS-275 can exhibit off-target effects, leading to the modulation of non-HDAC proteins.
未来方向
There are several future directions for the study of MS-275. One area of research is the identification of biomarkers that can predict the response of tumors to MS-275 treatment. Another area of research is the development of combination therapies that can enhance the anti-cancer effects of MS-275. In addition, the potential use of MS-275 in the treatment of neurological disorders, such as Parkinson's disease and multiple sclerosis, warrants further investigation. Finally, the development of more potent and selective HDAC inhibitors, based on the structure of MS-275, could lead to the identification of new therapeutic agents for various diseases.
合成方法
The synthesis of MS-275 involves several steps, including the reaction of N-(methylsulfonyl)phthalimide with 2-bromo-1-methylbutane to form N-(1-methylbutyl)-N-(methylsulfonyl)phthalimide. This intermediate is then reacted with N-methylglycine to produce N~2~-methyl-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide. The overall yield of the synthesis process is approximately 20%.
科学研究应用
MS-275 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. MS-275 exerts its anti-cancer effects by inducing cell cycle arrest, promoting apoptosis, and inhibiting angiogenesis. In addition, MS-275 has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Huntington's disease. It has been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases.
属性
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-pentan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3S/c1-5-6-8(2)10-9(12)7-11(3)15(4,13)14/h8H,5-7H2,1-4H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXXNUKEKKMHLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)CN(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[benzyl(4-fluorobenzyl)amino]ethanol](/img/structure/B6073962.png)
![2-(2-{1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}ethyl)pyridine](/img/structure/B6073964.png)
![N-(2-benzoyl-4-chlorophenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6073970.png)
![ethyl 2-anilino-5-[3-chloro-4-(2-ethoxy-2-oxoethoxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6073975.png)
![5-(3-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B6073979.png)
![5-bromo-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B6073990.png)
![2-amino-7-[(pyridin-4-ylthio)acetyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6073993.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6074008.png)
![(4-methoxy-3,5-dimethylphenyl){1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6074021.png)
![N~1~-(4-chlorophenyl)-N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~3~-methyl-beta-alaninamide hydrochloride](/img/structure/B6074027.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(1H-pyrazol-1-yl)-2-butanamine](/img/structure/B6074044.png)
![1-(4-fluorobenzyl)-3-{[(4-fluorobenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6074057.png)
![3-(1-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-3-piperidinyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6074060.png)